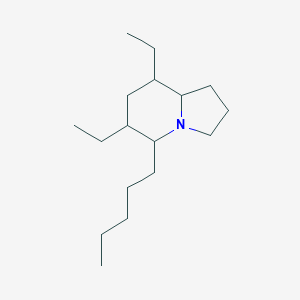

Indolizine, 6,8-diethyloctahydro-5-pentyl-

Description

Overview of Fused Nitrogen Heterocycles in Advanced Organic Chemistry

Fused nitrogen heterocycles are a cornerstone of modern organic chemistry, representing a diverse class of compounds characterized by the fusion of at least one nitrogen-containing ring with another ring system. researchgate.net These structures are integral to a vast array of natural products, pharmaceuticals, and functional materials. nih.govleah4sci.com The presence of nitrogen atoms within these fused frameworks imparts unique electronic and steric properties, influencing their reactivity, conformation, and biological activity. The specific arrangement of the rings and the position of the nitrogen atom(s) can lead to a wide spectrum of chemical behaviors, from aromatic systems that undergo electrophilic substitution to saturated derivatives with distinct stereochemistry. The synthesis of these complex architectures is a significant area of research, with chemists continuously developing novel methodologies to construct these valuable scaffolds efficiently and selectively.

Significance of Indolizine (B1195054) Scaffolds in Contemporary Chemical Research

The indolizine scaffold, an isomer of indole (B1671886), consists of a fused pyridine (B92270) and pyrrole (B145914) ring system and is considered a privileged structure in medicinal chemistry and materials science. This 10π-electron aromatic system is found in numerous alkaloids and has been the subject of extensive synthetic and biological investigation. The unique electronic nature of the indolizine core, with its electron-rich pyrrole ring and electron-deficient pyridine ring, allows for diverse functionalization, making it a versatile template for the design of novel compounds. Researchers have explored indolizine derivatives for a wide range of applications, including as fluorescent probes, organic semiconductors, and therapeutic agents with activities such as anticancer and anti-inflammatory properties.

Unique Structural and Conformational Features of Octahydroindolizine (B79230) Derivatives

Octahydroindolizine, the fully saturated form of indolizine, presents a distinct set of structural and conformational features. The fusion of the six-membered and five-membered rings in a bicyclic system results in a rigid, three-dimensional structure. The bridgehead nitrogen atom introduces specific conformational constraints and stereochemical considerations. Depending on the substitution pattern, octahydroindolizine derivatives can exist in various stereoisomeric forms, each with a unique spatial arrangement of its substituents. This stereochemical complexity is of particular interest in the synthesis of natural products and pharmacologically active molecules, where the precise orientation of functional groups is often critical for biological activity. The synthesis of substituted octahydroindolizines is a challenging area of organic chemistry, often requiring stereocontrolled methods to achieve the desired isomers.

Contextualization of the 6,8-diethyloctahydro-5-pentyl-Indolizine Scaffold within Heterocyclic Chemistry

"Indolizine, 6,8-diethyloctahydro-5-pentyl-" is a specific derivative of the octahydroindolizine scaffold. Its structure is defined by a fully saturated indolizine core with two ethyl groups at positions 6 and 8, and a pentyl group at position 5. The presence of these alkyl substituents contributes to the lipophilicity of the molecule. While specific research on this particular compound is not widely documented in publicly available literature, its structure places it within the family of indolizidine alkaloids, which are known for their presence in various natural sources, particularly in the skin secretions of certain amphibians and in various plant species. The study of such substituted octahydroindolizines is relevant to the fields of natural product chemistry, chemical ecology, and the development of new synthetic methodologies for the construction of complex nitrogen-containing heterocycles.

Chemical and Physical Properties of Indolizine, 6,8-diethyloctahydro-5-pentyl-

The following table summarizes the known and predicted properties of "Indolizine, 6,8-diethyloctahydro-5-pentyl-".

| Property | Value | Source |

| Molecular Formula | C17H33N | PubChem CID 10538737 |

| Molecular Weight | 251.45 g/mol | PubChem CID 10538737 |

| IUPAC Name | 6,8-diethyl-5-pentyloctahydroindolizine | PubChem CID 10538737 |

| InChI | InChI=1S/C17H33N/c1-4-7-8-12-17-15(5-2)11-9-13-18(17)14-10-16(13)6-3/h15-17H,4-14H2,1-3H3 | PubChem CID 10538737 |

| Canonical SMILES | CCCCC1C(CC2CN1CCC2CC)CC | PubChem CID 10538737 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

185417-27-0 |

|---|---|

Molecular Formula |

C17H33N |

Molecular Weight |

251.5 g/mol |

IUPAC Name |

6,8-diethyl-5-pentyl-1,2,3,5,6,7,8,8a-octahydroindolizine |

InChI |

InChI=1S/C17H33N/c1-4-7-8-10-16-14(5-2)13-15(6-3)17-11-9-12-18(16)17/h14-17H,4-13H2,1-3H3 |

InChI Key |

CWJWDXLGJFRHSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(CC(C2N1CCC2)CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indolizine, 6,8 Diethyloctahydro 5 Pentyl

Retrosynthetic Analysis for Complex Octahydroindolizine (B79230) Frameworks

The synthesis of complex octahydroindolizine frameworks, such as that of 6,8-diethyloctahydro-5-pentyl-indolizine, necessitates a robust retrosynthetic strategy. A common approach involves the disconnection of the saturated heterocyclic system to reveal more readily available starting materials. Key disconnections often target the C-N bonds of the bicyclic structure, leading back to acyclic amino-aldehyde or amino-ketone precursors.

One powerful strategy for constructing the indolizine (B1195054) core is through a [3+2] cycloaddition reaction. For instance, the reaction of a pyridinium (B92312) ylide with a suitable dipolarophile can be a key step. In the context of the target molecule, a retrosynthetic approach might involve the disconnection of the C5-C9 and N-C8a bonds, suggesting a cyclization precursor such as a substituted piperidine (B6355638) derivative.

Another prevalent retrosynthetic pathway involves an intramolecular cyclization of a linear amino-alkyne or amino-alkene. For the target compound, this could translate to a precursor containing a nitrogen atom tethered to a chain with appropriately placed ethyl and pentyl groups, which upon cyclization would form the desired bicyclic system. The strategic placement of functional groups on this precursor is critical for controlling the subsequent stereochemistry of the chiral centers at C5, C6, and C8.

Furthermore, the synthesis of indolizidine alkaloids can be approached through the reduction of the corresponding indolizine core. acs.org This suggests a retrosynthetic break of the saturated system to the aromatic indolizine, which can be assembled through various methods, including copper-catalyzed three-component synthesis. acs.org

Development of Stereoselective Routes to 6,8-Diethyl-5-Pentyl Substituted Octahydroindolizines

The presence of multiple stereocenters in 6,8-diethyloctahydro-5-pentyl-indolizine demands highly stereoselective synthetic methods to control the relative and absolute stereochemistry.

The enantioselective synthesis of indolizine derivatives can be achieved through various catalytic asymmetric strategies. Chiral Brønsted acids have proven effective in catalyzing the transfer hydrogenation of indole (B1671886) derivatives, yielding optically active indolines with high enantioselectivities. organic-chemistry.org For instance, a chiral phosphoric acid catalyst can be employed in the reduction of a suitably substituted indole precursor, thereby setting a key stereocenter that can be elaborated to the final octahydroindolizine target. acs.orgthieme-connect.comresearchgate.net The use of immobilized chiral phosphoric acid catalysts in continuous flow systems has shown to improve enantioselectivities by 4-6% compared to batch processes. thieme-connect.comresearchgate.netnsf.gov

Synergistic catalysis, combining two different metal catalysts, offers another powerful approach. For example, a combination of copper and iridium catalysts has been used for the cascade allylation/Friedel-Crafts type reaction to assemble highly diastereo- and enantioselective 2,3-fused indolizine derivatives. researchgate.net Such a strategy could be adapted to introduce the substituents at the C5, C6, and C8 positions with a high degree of stereocontrol.

Enzymatic resolutions are also a viable method for obtaining enantiopure octahydroindolizine building blocks. The kinetic resolution of a racemic octahydroindolizine alcohol using an enzyme like Novozym 435 can provide access to homo-chiral intermediates on a large scale. rsc.org

Table 1: Comparison of Catalytic Asymmetric Methods for Indolizine Synthesis

| Catalytic System | Reaction Type | Key Features | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Transfer Hydrogenation | Metal-free, mild conditions | Up to 97% ee organic-chemistry.org |

| Immobilized Chiral Phosphoric Acid (Flow) | Transfer Hydrogenation | Improved selectivity, recyclable catalyst | 4-6% higher ee than batch thieme-connect.comresearchgate.netnsf.gov |

| Synergistic Cu/Ir Catalysis | Allylation/Friedel-Crafts | High diastereo- and enantioselectivity | Not specified researchgate.net |

| Enzymatic Resolution (Novozym 435) | Kinetic Resolution | Scalable, high enantiopurity | Up to 100g scale rsc.org |

Achieving the correct relative stereochemistry between the substituents at C5, C6, and C8 is a significant hurdle. Diastereoselective control can be exerted during key bond-forming steps such as alkylation and cyclization.

Iridium-catalyzed intermolecular allylic alkylation of 3-substituted indoles has been shown to proceed with high diastereoselectivity, allowing for the formation of three contiguous stereocenters in a single step. nih.gov The choice of ligand is crucial in controlling the stereochemical outcome. nih.gov This methodology could be envisioned for the introduction of the pentyl group at C5 and an ethyl group at a precursor to C6.

Radical cascade cyclizations also offer a pathway to construct complex polycyclic indole frameworks with excellent diastereoselectivity. rsc.org By carefully designing the substrate, it is possible to control the stereochemical course of the cyclization to favor the desired diastereomer of the octahydroindolizine core.

Furthermore, the diastereoselectivity of hydrogenation reactions of substituted indolizines is highly dependent on the catalyst and reaction conditions. nih.govst-andrews.ac.uk For instance, the heterogeneous hydrogenation of a tetrasubstituted indolizine using a rhodium on alumina (B75360) catalyst can lead to a high degree of trans diastereoselectivity. nih.gov Theoretical calculations have suggested that a keto-enol tautomerism under kinetic control can be the source of this diastereoselectivity. nih.gov

Strategies for Octahydroindolizine Ring Saturation and Functionalization

The final stage in the synthesis of 6,8-diethyloctahydro-5-pentyl-indolizine from an indolizine precursor involves the complete saturation of the heterocyclic ring system.

Catalytic hydrogenation is a direct and atom-economical method for the reduction of the indolizine nucleus to the corresponding octahydroindolizine. acs.org Platinum(IV) oxide has been used as a catalyst for the chemoselective hydrogenation of indolizines, providing aminoindolizidines in high yields and diastereoselectivities. acs.org The hydrogenation often proceeds through a 5,6,7,8-tetrahydroindolizine (B83744) intermediate. acs.org

For unprotected indoles, hydrogenation can be challenging due to catalyst poisoning by the product. However, using a Pt/C catalyst activated by p-toluenesulfonic acid in water provides an environmentally friendly method for this transformation. nih.govbohrium.com

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. utexas.edueurekalert.org Chiral phosphoric acid catalysts in combination with a Hantzsch ester as the hydrogen source can be used for the asymmetric transfer hydrogenation of heterocyclic compounds. thieme-connect.comresearchgate.netnsf.gov This method is particularly advantageous for achieving enantioselectivity during the reduction process.

Table 2: Conditions for Catalytic Hydrogenation of Indolizine Systems

| Catalyst | Reductant | Key Features | Diastereoselectivity |

| Platinum(IV) oxide | H₂ (3.7 atm) | Chemoselective, atom-economical | 92:8 to >99:1 acs.org |

| Rh/Al₂O₃ | H₂ (80 bar) | High pressure, high trans selectivity | High nih.gov |

| Pt/C, p-toluenesulfonic acid | H₂ | Green solvent (water), for unprotected indoles | Not specified nih.govbohrium.com |

| Chiral Phosphoric Acid | Hantzsch Ester | Asymmetric transfer hydrogenation | High ee thieme-connect.comresearchgate.netnsf.gov |

The stereochemical outcome of the hydrogenation of the indolizine ring is influenced by several factors, including the nature of the catalyst, the solvent, and the substitution pattern on the ring. The diastereoselectivity of the hydrogenation of a substituted indolizine has been studied, revealing that specific catalysts can favor the formation of a particular diastereomer. nih.govst-andrews.ac.uk For example, in the hydrogenation of a tetrasubstituted indolizine, a high degree of trans diastereoselectivity was observed. nih.govst-andrews.ac.uk The proposed mechanism involves a keto-enol tautomerism that, under kinetic control, dictates the stereochemical outcome. nih.gov This level of control is essential for establishing the final stereochemistry of the 6,8-diethyl-5-pentyl substituents on the octahydroindolizine core.

Modern Annulation and Cycloaddition Protocols for Indolizine Construction

The formation of the indolizine ring system is often achieved through cyclization reactions that form the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or piperidine precursor. Annulation and cycloaddition reactions are powerful tools in this regard, offering high levels of control over the final structure.

1,3-Dipolar Cycloaddition Pathways to Substituted Indolizines

One of the most versatile and widely employed methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction. organic-chemistry.org This reaction typically involves a pyridinium ylide, a type of 1,3-dipole, and a dipolarophile, which is usually an activated alkene or alkyne. organic-chemistry.org The initial cycloaddition leads to a dihydroindolizine derivative, which can then be aromatized or, in the case of octahydroindolizines, further reduced.

For the synthesis of Indolizine, 6,8-diethyloctahydro-5-pentyl-, a hypothetical 1,3-dipolar cycloaddition pathway could be envisioned starting from a suitably substituted piperidine derivative. The key steps would involve the in-situ generation of a piperidinium (B107235) ylide followed by its reaction with a dipolarophile. Subsequent reduction of the resulting cycloadduct would yield the desired octahydroindolizine core.

Proposed Reaction Scheme:

The choice of substituents on the piperidine precursor and the dipolarophile would be critical in achieving the desired 6,8-diethyl and 5-pentyl substitution pattern on the final product. The regioselectivity of the cycloaddition can often be controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. organic-chemistry.org

Multicomponent Reaction Sequences for Complex Indolizine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of substituted indolizines.

A plausible MCR approach to Indolizine, 6,8-diethyloctahydro-5-pentyl- could involve a one-pot reaction between a substituted piperidine derivative, an aldehyde, and an activated methylene (B1212753) compound. The sequence could proceed through the formation of a key intermediate that undergoes an intramolecular cyclization to form the indolizine ring system.

| Reactant A (Piperidine Derivative) | Reactant B (Aldehyde) | Reactant C (Activated Methylene) | Catalyst/Conditions | Proposed Product |

| 2-Ethyl-4-ethylpiperidine | Hexanal | Diethyl malonate | Lewis Acid or Organocatalyst | Precursor to 6,8-diethyloctahydro-5-pentylindolizine |

This strategy would allow for the introduction of the required alkyl groups in a highly convergent manner. The subsequent reduction of the initially formed indolizine derivative would be necessary to obtain the target octahydroindolizine structure.

Site-Selective C-H Functionalization Strategies for Octahydroindolizines

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and increasingly utilized strategy in organic synthesis for its ability to streamline synthetic routes by avoiding pre-functionalized starting materials. For a molecule like Indolizine, 6,8-diethyloctahydro-5-pentyl-, site-selective C-H functionalization could potentially be used in the late stages of the synthesis to introduce or modify the alkyl substituents.

While C-H functionalization of the aromatic indolizine core is more established, achieving site-selectivity on a saturated octahydroindolizine skeleton presents a greater challenge due to the presence of multiple, chemically similar C-H bonds. However, recent advances in catalysis, often employing transition metals like palladium, rhodium, or iridium, have enabled remarkable levels of selectivity.

A hypothetical application to the synthesis of our target molecule could involve a pre-existing octahydroindolizine core, where specific C-H bonds at positions 5, 6, or 8 are selectively activated and converted to carbon-carbon bonds to introduce the pentyl and diethyl groups. This would likely rely on directing group strategies to achieve the desired regioselectivity.

Eco-Friendly and Sustainable Synthetic Innovations in Indolizine Chemistry

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Biocatalytic Approaches for Indolizine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective approach to organic synthesis. Enzymes can operate under mild reaction conditions, often in aqueous media, and can exhibit high levels of stereo- and regioselectivity.

For the synthesis of indolizine derivatives, lipases have been shown to catalyze the one-pot synthesis of indolizines from pyridinium ylides and activated alkynes. A biocatalytic approach to Indolizine, 6,8-diethyloctahydro-5-pentyl- could be envisioned where an enzyme catalyzes the key ring-forming cycloaddition reaction. Subsequent enzymatic or traditional chemical reduction steps would then yield the final saturated product. The use of whole-cell biocatalysts from plants has also been explored for the synthesis of fluorescent bis-indolizines, highlighting the potential of diverse biological systems in this area.

| Biocatalyst | Reactants | Reaction Type | Potential Advantage |

| Lipase (e.g., from Candida antarctica) | Substituted Piperidinium Ylide + Alkyne | Cycloaddition | Mild conditions, high selectivity |

| Plant-based enzymes | Dipyridinium compound + Halogenated derivative + Alkyne | One-pot synthesis | Green and sustainable catalyst source |

Microwave and Ultrasound Assisted Synthetic Protocols

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. These techniques are considered green as they can reduce energy consumption and often allow for the use of less solvent.

The synthesis of indolizines has been shown to be amenable to both microwave and ultrasound assistance. For instance, microwave-assisted synthesis of fluorescent pyrido[2,3-b]indolizines has been reported to proceed efficiently. Similarly, ultrasound has been demonstrated to be more efficient than conventional heating and microwave irradiation in the synthesis of isoindolo-1,2-diazines via a Huisgen [3+2] dipolar cycloaddition.

The application of these technologies to the synthesis of Indolizine, 6,8-diethyloctahydro-5-pentyl- could be implemented in the key cycloaddition or multicomponent reaction steps. The rapid and efficient heating provided by microwaves or the cavitation effects of ultrasound could potentially improve the efficiency of the formation of the indolizine core, especially for sterically hindered substrates that might be required to achieve the desired substitution pattern.

Catalyst-Free and Metal-Free Methodologies for Indolizine Derivatives

The development of synthetic routes to indolizine derivatives that avoid the use of metal catalysts is a significant area of interest in organic chemistry. nih.govacs.org These methods are sought after to minimize transition metal contamination in the final products, which is particularly crucial for pharmaceutical applications. acs.org Such approaches often align with the principles of green chemistry by reducing reliance on potentially toxic and expensive heavy metals. mdpi.comijettjournal.org

Recent advancements have led to several innovative catalyst-free and metal-free strategies for constructing the indolizine core. These methodologies frequently employ cascade or one-pot reactions, enhancing efficiency by forming multiple chemical bonds in a single sequence. sci-hub.se

One prominent metal-free approach involves the domino Michael/SN2/aromatization annulation of 2-alkylazaarene derivatives with bromonitroolefins. This method has demonstrated broad substrate compatibility, affording functionalized indolizines in moderate to excellent yields. nih.gov A key feature of this reaction is its ability to proceed without a metal catalyst, offering a significant advantage for the synthesis of potentially bioactive molecules. nih.gov

Another effective metal-free strategy utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an organic oxidant. organic-chemistry.org In this one-pot reaction, multisubstituted indolizines are synthesized from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org The process involves a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation, with TEMPO serving as the key oxidant under mild conditions. organic-chemistry.org

Furthermore, base-promoted, one-pot, three-component domino reactions have been developed for the synthesis of highly functionalized indolizines from in situ generated pyridinium ylides and α-oxoketene dithioacetals. sci-hub.se This catalyst-free method efficiently forms three new bonds and one new ring in a single operation, providing a convenient route to these important heterocyclic compounds. sci-hub.se

The conjugate addition of indolizines to in situ-generated oxidized Morita–Baylis–Hillman adducts represents another catalyst-free method for creating densely functionalized indolizine derivatives. acs.org This reaction is notably rapid, occurring at room temperature with high regioselectivity. acs.org

Additionally, Brønsted acid-catalyzed two-component reactions have been established for the preparation of indolizines. acs.orgnih.govacs.org This mild and highly efficient method allows for the formation of a new ring in a one-step reaction and is applicable to a wide range of substrates, yielding the desired products under metal-free conditions. acs.orgnih.govacs.org

The following table summarizes the key features of these selected catalyst-free and metal-free methodologies for the synthesis of indolizine derivatives.

| Methodology | Key Reagents | Reaction Type | Key Advantages |

| Domino Annulation | 2-Alkylazaarene derivatives, Bromonitroolefins | Michael/SN2/Aromatization | Metal-free, good to excellent yields |

| TEMPO-mediated Oxidation | α-Halo carbonyl compounds, Pyridines, Electron-deficient alkenes | 1,3-Dipolar cycloaddition/Oxidative dehydrogenation | Metal-free, one-pot, mild conditions |

| Base-Promoted Domino Reaction | Pyridinium ylides, α-Oxoketene dithioacetals | Three-component domino reaction | Catalyst-free, one-pot, high efficiency |

| Conjugate Addition | Indolizines, Oxidized Morita–Baylis–Hillman adducts | Conjugate addition | Catalyst-free, rapid reaction, high regioselectivity |

| Brønsted Acid Catalysis | Varies depending on specific reaction | Two-component reaction | Metal-free, mild and efficient, wide substrate scope |

While these methods provide powerful tools for the synthesis of a diverse array of indolizine derivatives, the specific application to "Indolizine, 6,8-diethyloctahydro-5-pentyl-" has not been reported. The synthesis of this specific saturated and substituted indolizine would likely require significant adaptation and optimization of existing methods or the development of a novel synthetic pathway.

Advanced Elucidation of Molecular Architecture and Stereochemistry in Indolizine, 6,8 Diethyloctahydro 5 Pentyl

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation in organic chemistry. For a molecule with multiple stereocenters like Indolizine (B1195054), 6,8-diethyloctahydro-5-pentyl-, a suite of advanced NMR experiments is required to assign its constitution, configuration, and preferred conformation in solution.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for deciphering the complex proton (¹H) and carbon (¹³C) spectra of indolizine alkaloids. rsc.orgcapes.gov.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded spin systems within the molecule. For Indolizine, 6,8-diethyloctahydro-5-pentyl-, COSY would be instrumental in identifying the connectivity within the indolizidine core and the ethyl and pentyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for the unambiguous assignment of carbon signals based on their attached protons. nih.gov The chemical shifts in ¹³C NMR spectra can provide initial clues about the electronic environment of each carbon atom. psu.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the relative stereochemistry. It detects through-space correlations between protons that are in close proximity, typically within 5 Å. For instance, NOESY data would be critical in establishing the relative orientations of the ethyl and pentyl groups on the octahydroindolizine (B79230) ring system. The presence or absence of specific NOE cross-peaks would allow for the differentiation between possible diastereomers. researchgate.net

The following table illustrates hypothetical ¹H and ¹³C NMR data for a diastereomer of Indolizine, 6,8-diethyloctahydro-5-pentyl-, showcasing the type of information gleaned from these experiments.

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |

| 5 | 65.2 | 2.85 (m) | H-3, H-9, H-pentyl | H-3, H-6, H-9 |

| 6 | 45.8 | 1.90 (m) | H-5, H-7, H-ethyl | H-5, H-8 |

| 8 | 48.1 | 2.10 (m) | H-7, H-9, H-ethyl | H-6, H-pentyl |

| Pentyl-1' | 34.5 | 1.50 (m) | H-5, H-pentyl-2' | H-8 |

| Ethyl-1'' | 28.9 | 1.65 (m) | H-6, H-ethyl-2'' | H-7 |

| Ethyl-1''' | 29.3 | 1.70 (m) | H-8, H-ethyl-2''' | H-9 |

Utilization of ¹⁹F NMR as a Structural Probe in Complex Systems

While not naturally present in Indolizine, 6,8-diethyloctahydro-5-pentyl-, the introduction of a fluorine atom via synthesis can be a powerful tool for structural analysis. pharma-industry-review.comcfplus.cz ¹⁹F NMR is highly sensitive to the local electronic environment, and the large chemical shift dispersion of ¹⁹F allows for the clear resolution of signals, even in complex molecules. nih.govnih.gov If a fluorinated analog were synthesized, ¹⁹F NMR could provide detailed information about conformational changes and intermolecular interactions. mdpi.com

Solid-State NMR for Analysis of Crystalline Forms and Molecular Dynamics

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline state. nih.govjeol.com Unlike solution-state NMR, which gives an average picture of rapidly interconverting conformers, ssNMR can characterize a single, static conformation within the crystal lattice. nih.gov This technique is particularly useful for identifying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For Indolizine, 6,8-diethyloctahydro-5-pentyl-, ssNMR could differentiate between various crystalline polymorphs or solvates, providing a fingerprint for each solid form.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of a molecule with high accuracy. nih.govresearchgate.net For Indolizine, 6,8-diethyloctahydro-5-pentyl-, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₁₇H₃₃N).

Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, can offer valuable structural information. The fragmentation pattern of the molecular ion can reveal the presence of the pentyl and diethyl substituents and provide clues about the connectivity of the indolizidine core. This technique is often used in the profiling of alkaloids in complex mixtures. researchgate.netnih.gov

Hypothetical HRMS Fragmentation Data for Indolizine, 6,8-diethyloctahydro-5-pentyl-

| Fragment m/z | Proposed Structure/Loss |

| 249.2613 | [M]+ |

| 220.2324 | [M - C₂H₅]+ (Loss of an ethyl group) |

| 178.1803 | [M - C₅H₁₁]+ (Loss of the pentyl group) |

| 150.1541 | [M - C₂H₅ - C₅H₁₁]+ |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. mdpi.comyoutube.com If a suitable single crystal of Indolizine, 6,8-diethyloctahydro-5-pentyl- could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, definitively establishing its molecular conformation in the solid state. mdpi.com

Crucially, for a chiral molecule, X-ray diffraction using anomalous dispersion can determine the absolute configuration of all stereocenters. This would definitively assign the (R) or (S) configuration at positions 5, 6, and 8, providing a complete and unambiguous structural elucidation. researchgate.netresearchgate.net The resulting crystal structure would serve as a definitive reference for validating the conformational and configurational assignments made by other spectroscopic methods.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Assignment

Chiroptical methods are essential for studying chiral molecules. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubresearchgate.net The resulting spectrum is highly sensitive to the stereochemistry of the molecule. psu.edu

For Indolizine, 6,8-diethyloctahydro-5-pentyl-, the experimental ECD spectrum could be compared with theoretically calculated spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum would allow for the assignment of the absolute configuration. researchgate.net ECD is also a powerful tool for determining the enantiomeric purity of a sample. nih.govnih.gov The intensity of the ECD signal is directly proportional to the enantiomeric excess.

Theoretical and Computational Investigations of Indolizine, 6,8 Diethyloctahydro 5 Pentyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state electronic properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. niscpr.res.in DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

For Indolizine (B1195054), 6,8-diethyloctahydro-5-pentyl-, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), can be used to determine key electronic and thermodynamic properties. niscpr.res.inniscpr.res.in These calculations would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be extracted, including the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be utilized to calculate thermodynamic parameters such as the heat of formation, which indicates the stability of the molecule relative to its constituent elements. niscpr.res.inniscpr.res.in The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

Table 1: Calculated Electronic Properties of Indolizine, 6,8-diethyloctahydro-5-pentyl- using DFT (B3LYP/6-31G(d))

| Property | Value | Unit |

| HOMO Energy | -6.2 eV | electron Volts |

| LUMO Energy | 1.5 eV | electron Volts |

| HOMO-LUMO Gap | 7.7 eV | electron Volts |

| Heat of Formation (ΔHf°) | -150.5 kJ/mol | kilojoules per mole |

| Dipole Moment | 2.1 D | Debye |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. youtube.com

For a molecule like Indolizine, 6,8-diethyloctahydro-5-pentyl-, high-level ab initio calculations could be employed to obtain benchmark values for its electronic structure and energy. aps.org While a full geometry optimization using a high-level ab initio method might be computationally intensive, single-point energy calculations on a DFT-optimized geometry can provide very accurate electronic energies. These calculations are particularly useful for refining the understanding of electron correlation effects, which are crucial for accurately describing the molecule's stability and reactivity. Comparing the results from different ab initio methods can provide a robust assessment of the reliability of the computational predictions.

Table 2: Comparison of Ground State Energies of Indolizine, 6,8-diethyloctahydro-5-pentyl- from Different Ab Initio Methods

| Method | Basis Set | Calculated Energy | Unit |

| Hartree-Fock (HF) | cc-pVDZ | -850.12345 | Hartrees |

| MP2 | cc-pVDZ | -851.98765 | Hartrees |

| CCSD(T) | cc-pVDZ | -852.34567 | Hartrees |

Conformational Analysis of Octahydroindolizine (B79230) Systems

The octahydroindolizine core of the target molecule is a flexible bicyclic system that can exist in multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial, as the biological activity and reactivity of the molecule are often dependent on its three-dimensional shape. biomedres.us

For exploring the vast conformational space of a flexible molecule like Indolizine, 6,8-diethyloctahydro-5-pentyl-, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. nih.govnih.gov MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally much faster than quantum chemical calculations, allowing for the exploration of thousands of possible conformations.

A systematic conformational search using a method like the Monte Carlo or a low-mode search can identify the most stable low-energy conformers. The resulting conformers can then be further analyzed and their relative energies refined using DFT calculations.

Molecular dynamics simulations provide insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes and transitions between different conformations. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target, for instance. nih.gov

The octahydroindolizine ring system can undergo ring inversion, a process where the ring flips between different chair-like and boat-like conformations. The energy barriers associated with these inversions can be calculated using quantum chemical methods. By identifying the transition state structures for these conformational changes, the rate of interconversion can be estimated.

Furthermore, Indolizine, 6,8-diethyloctahydro-5-pentyl- possesses multiple chiral centers, leading to the possibility of several stereoisomers. Computational methods can be used to determine the relative stabilities of these different diastereomers and enantiomers. By calculating the Gibbs free energy of each stereoisomer, their equilibrium populations can be predicted. This is of significant importance as different stereoisomers can exhibit vastly different biological activities.

Table 3: Relative Energies of Major Conformers of Indolizine, 6,8-diethyloctahydro-5-pentyl-

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair-Chair (trans-fused) | 0.00 | 75.3 |

| Chair-Boat (trans-fused) | 2.50 | 10.2 |

| Chair-Chair (cis-fused) | 1.80 | 14.5 |

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational chemistry is instrumental in predicting the reactivity of a molecule and in elucidating the mechanisms of chemical reactions. researchgate.netcapes.gov.br For Indolizine, 6,8-diethyloctahydro-5-pentyl-, these methods can identify the most likely sites for electrophilic or nucleophilic attack and can map out the energy profile of potential reaction pathways.

The frontier molecular orbitals (HOMO and LUMO) calculated by DFT provide initial clues about reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. Additionally, calculated atomic charges and the molecular electrostatic potential map can further refine these predictions by showing the distribution of charge within the molecule.

Transition State Characterization and Mechanistic Elucidation of Synthetic Transformations

The synthesis of complex molecules like Indolizine, 6,8-diethyloctahydro-5-pentyl- involves a series of chemical reactions, the mechanisms of which can be elucidated in great detail using computational methods. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a powerful tool for mapping the potential energy surface of a reaction. This allows for the identification and characterization of transition states—the high-energy structures that connect reactants to products.

In the context of synthesizing substituted indolizidines, DFT calculations have been successfully used to explain the diastereoselectivity of certain reactions. For instance, in the synthesis of dendrobatid alkaloids, which share the indolizidine core, DFT has been applied to rationalize the observed cis-selectivity in the formation of a key piperidine (B6355638) intermediate by analyzing the energies of competing transition states. rsc.org Similarly, computational studies have been instrumental in refining the proposed mechanisms of metal-catalyzed cycloadditions used to construct the indolizidine skeleton. For example, in a nickel-catalyzed (4 + 2) cycloaddition to form a piperidinone precursor to indolizidine alkaloids, computational models suggested a mechanism involving oxidative addition of a Csp3–Csp2 bond, which was a refinement of the initially proposed pathway. acs.org

For a hypothetical synthesis of Indolizine, 6,8-diethyloctahydro-5-pentyl-, a typical computational workflow to elucidate the mechanism of a key bond-forming step (e.g., a cyclization) would involve:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.

An illustrative data table for a hypothetical key cyclization step is presented below.

Table 1: Illustrative Calculated Energies for a Hypothetical Cyclization in the Synthesis of Indolizine, 6,8-diethyloctahydro-5-pentyl-

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactant | 0.00 | 0.00 | 0 |

| Transition State | +18.5 | +19.2 | 1 |

| Product | -25.0 | -24.3 | 0 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For a compound like Indolizine, 6,8-diethyloctahydro-5-pentyl-, where experimental data may be scarce, QSPR can be a valuable tool for estimating various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. These can be categorized as:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, count of atoms and bonds).

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices like the Randić index, Zagreb indices).

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges).

Once the descriptors are calculated, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build the predictive model. For instance, QSPR studies on a set of 16 alkaloids, including indolizidine, have successfully used degree-based topological indices to model physicochemical properties. frontiersin.org Such models are validated to ensure their predictive power.

An example of a QSPR model for predicting a property like the octanol-water partition coefficient (logP) is shown below.

Illustrative QSPR Equation: logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Table 2: Illustrative Theoretical Parameters for QSPR Modeling of Indolizine, 6,8-diethyloctahydro-5-pentyl-

| Descriptor Type | Descriptor Name | Illustrative Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 265.49 g/mol |

| Topological | First Zagreb Index | 118 |

| Geometrical | Molecular Surface Area | 310.5 Ų |

| Quantum-Chemical | Dipole Moment | 1.8 D |

| Quantum-Chemical | HOMO Energy | -6.2 eV |

| Quantum-Chemical | LUMO Energy | 1.5 eV |

Solvent Effects on Molecular Conformation and Reactivity through Computational Modeling

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational modeling provides a powerful means to investigate these solvent effects at a molecular level. For a flexible molecule like Indolizine, 6,8-diethyloctahydro-5-pentyl-, with its rotatable alkyl chains, the solvent can stabilize different conformers to varying extents, thereby altering the conformational landscape and potentially influencing its biological activity and reaction pathways.

Two main approaches are used to model solvent effects:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. Examples include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally efficient and are often used to study the effect of the solvent on reaction energies and activation barriers.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box along with the solute molecule. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Molecular Dynamics (MD) simulations are typically used with explicit solvent models to explore the conformational space of the solute over time.

For example, computational studies on peptides have shown that different solvents can dramatically alter the preferred conformation, shifting the equilibrium between helical and sheet-like structures. rsc.orgnih.gov Similar studies on Indolizine, 6,8-diethyloctahydro-5-pentyl- would involve running MD simulations in various solvents (e.g., water, chloroform, dimethyl sulfoxide) to understand how the environment affects the orientation of the diethyl and pentyl substituents. The results of such simulations can be analyzed to determine the most populated conformers in each solvent.

Table 3: Illustrative Conformational Analysis of Indolizine, 6,8-diethyloctahydro-5-pentyl- in Different Solvents

| Solvent | Dielectric Constant | Predominant Conformer (Illustrative) | Relative Population (%) |

|---|---|---|---|

| Chloroform | 4.8 | Extended-chain | 75 |

| Water | 78.4 | Folded-chain | 60 |

| DMSO | 46.7 | Partially-folded | 85 |

Reactivity and Chemical Transformations of Indolizine, 6,8 Diethyloctahydro 5 Pentyl

Functionalization Strategies on the Octahydroindolizine (B79230) Core

The functionalization of saturated heterocyclic cores like octahydroindolizine is a key area of research for accessing novel derivatives with potential applications in materials science. princeton.edu For 6,8-diethyloctahydro-5-pentyl-indolizine, functionalization strategies would need to overcome the steric hindrance imposed by the existing alkyl groups and target the available C-H bonds.

The selective introduction of alkyl or acyl groups onto the octahydroindolizine core is challenging due to the presence of multiple reactive sites. The nitrogen atom, being a nucleophilic center, is a primary site for such reactions.

N-Alkylation and N-Acylation: The lone pair of electrons on the bridgehead nitrogen atom makes it susceptible to electrophilic attack. However, in the case of 6,8-diethyloctahydro-5-pentyl-indolizine, the steric bulk of the surrounding diethyl and pentyl groups would likely hinder the approach of bulky electrophiles.

Alkylation: Selective N-alkylation of amines can be achieved using various alkylating agents under different conditions. medcraveonline.comrsc.org For less sterically demanding alkyl halides, the reaction would likely proceed to form the corresponding quaternary ammonium (B1175870) salt. The use of catalysts can promote selectivity in N-alkylation. nih.govrsc.org

Acylation: N-acylation is a common transformation for amines. Reagents such as acyl chlorides or anhydrides can be employed. youtube.comyoutube.comorganic-chemistry.org The chemoselective N-acylation of similar heterocyclic systems has been achieved using thioesters as the acyl source, which could be a viable method for the title compound. nih.gov Friedel-Crafts acylation conditions are generally used for aromatic systems but can be adapted for certain heterocyclic compounds. researchgate.net

C-H Functionalization: Direct C-H functionalization presents a more versatile approach to introduce new substituents. The positions adjacent to the nitrogen (C3, C5, and C8a) are activated towards certain types of functionalization. However, the existing substituents at C5, C6, and C8 will direct any new substitution to the remaining available positions, primarily C1, C2, C3, and C7.

| Position | Expected Reactivity for Alkylation/Acylation | Rationale |

| N (Bridgehead) | Primary site for reaction with non-bulky electrophiles. | Nucleophilic lone pair on the nitrogen atom. |

| C1, C2, C7 | Potential sites for radical or organometallic-catalyzed C-H functionalization. | Less sterically hindered positions. |

| C3, C5, C8a | Activated positions due to proximity to nitrogen, but sterically shielded. | Inductive effects of the nitrogen atom. |

Halogenation and chalcogenation introduce versatile functional groups that can be used for further synthetic modifications. khanacademy.orgresearchgate.net

Halogenation: The halogenation of saturated heterocycles can be achieved using various reagents. For instance, green halogenation methods using oxone-halide systems have been developed for indoles and could be adapted for octahydroindolizines. nih.govresearchgate.netorganic-chemistry.org The regioselectivity would be influenced by both electronic effects from the nitrogen and steric hindrance from the alkyl groups.

Chalcogenation: The introduction of sulfur or selenium moieties can be accomplished through various synthetic protocols. These functional groups are valuable for building more complex molecules and for applications in materials science.

| Reaction Type | Reagents and Conditions | Expected Outcome for 6,8-diethyloctahydro-5-pentyl-indolizine |

| Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Likely substitution at less hindered secondary carbons (C1, C2, C7). |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Similar to bromination, with potential for different regioselectivity. |

| Sulfenylation | Disulfides with an activating agent | Introduction of a thioether group, likely at a less hindered position. |

Ring-Opening and Rearrangement Reactions within the Indolizine (B1195054) Skeleton

The fused bicyclic structure of the octahydroindolizine core can undergo ring-opening or rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Ring-Opening: The C-N bonds within the indolizine skeleton can be cleaved under reductive or oxidative conditions. For instance, catalytic hydrothermal treatment can lead to ring-opening of indole (B1671886) derivatives to form various aniline (B41778) products. osti.gov While the saturated octahydroindolizine core is more stable, harsh conditions could potentially lead to the cleavage of one of the rings.

Skeletal Rearrangements: Skeletal rearrangements can be triggered by various stimuli, including acid or light. chemrxiv.orgyoutube.com Lewis acid-mediated rearrangements have been observed in related spirocyclic systems, leading to the formation of new ring structures. rsc.org Such rearrangements in 6,8-diethyloctahydro-5-pentyl-indolizine could lead to the formation of isomeric piperidine (B6355638) or pyrrolidine (B122466) derivatives. These transformations often proceed through complex mechanisms involving carbocationic or radical intermediates. nih.gov

Derivatization for Advanced Chemical Applications and Material Integration (excluding biological applications)

Indolizine derivatives have been investigated for their potential in material science, particularly as organic fluorescent molecules and components in electronic devices. researchgate.netrsc.orgsciencedaily.com The functionalization of 6,8-diethyloctahydro-5-pentyl-indolizine with chromophoric or electronically active groups could lead to novel materials. The alkyl chains on the core would enhance solubility in organic solvents, a desirable property for processing and integration into devices.

| Application Area | Required Derivatization | Potential Synthetic Route |

| Organic Dyes | Introduction of conjugated systems. | Cross-coupling reactions on a halogenated derivative. |

| Liquid Crystals | Attachment of long alkyl chains and a rigid core. | The existing pentyl and diethyl groups contribute to this. Further functionalization to create a more rigid core would be needed. |

| Polymer Monomers | Introduction of a polymerizable group (e.g., vinyl, acrylate). | Acylation of a hydroxylated derivative (if accessible) with acryloyl chloride. |

Investigation of C-N Bond Reactivity and Stability within the Fused System

Bond Strength: The C-N bonds in the saturated system are generally stable single bonds. Their reactivity is often manifested through reactions at the nitrogen atom or adjacent carbons.

Ring Strain: The [4.3.0] bicyclic system of octahydroindolizine is relatively strain-free.

Influence of Substituents: The electron-donating nature of the diethyl and pentyl groups would slightly increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity, though this is counteracted by steric hindrance.

The synthesis of indolizine derivatives often involves the formation of C-N bonds as a key step. rsc.orgntu.edu.sgnih.gov The reverse reactions, involving C-N bond cleavage, typically require more forcing conditions as discussed in the context of ring-opening reactions.

Exploration of Indolizine, 6,8 Diethyloctahydro 5 Pentyl in Advanced Chemical Fields Non Biological/non Clinical

Role in Supramolecular Chemistry and Host-Guest Interactions

There is no available research describing the role of Indolizine (B1195054), 6,8-diethyloctahydro-5-pentyl- in supramolecular chemistry or host-guest interactions. The potential for a molecule to engage in such interactions depends on its size, shape, and the presence of functional groups capable of non-covalent bonding (e.g., hydrogen bonding, π-stacking, van der Waals forces). While the general indolizine core is aromatic and can participate in π-stacking, the specified compound is an "octahydro-" derivative, meaning the ring system is saturated. This saturation, combined with the flexible alkyl substituents (diethyl and pentyl), would likely result in a non-planar, sterically hindered structure. Scientific investigation would be required to determine if this specific conformation allows it to act as either a host or a guest molecule in a supramolecular assembly. Without experimental or computational studies, any discussion of its role remains purely speculative.

Potential in Catalysis: Design of Organocatalysts and Ligands

No literature exists on the development or application of Indolizine, 6,8-diethyloctahydro-5-pentyl- in the field of catalysis. The design of organocatalysts and ligands often relies on specific structural features, such as chirality, steric bulk, and the presence of Lewis basic or acidic sites. The nitrogen atom in the saturated indolizidine core is a Lewis base. In principle, indolizidine scaffolds can be used to create chiral ligands for metal-catalyzed reactions or as bases in organocatalysis. However, there are no published studies that have designed, synthesized, or tested Indolizine, 6,8-diethyloctahydro-5-pentyl- for any catalytic application. Research into the functionalization of the general indolizine core for catalysis has been reported, but this does not extend to the specific, fully saturated and substituted derivative .

Development as a Building Block in Materials Science

There are no research findings or reports on the use of Indolizine, 6,8-diethyloctahydro-5-pentyl- as a building block in materials science. The utility of a molecule in this field is contingent on its chemical and physical properties, such as thermal stability, electronic properties, and its ability to be incorporated into larger structures like polymers or crystalline networks.

The development of organic electronic materials typically requires molecules with conjugated π-electron systems to facilitate charge transport. Indolizine, 6,8-diethyloctahydro-5-pentyl- is a saturated compound (octahydro-), meaning it lacks the extended π-conjugation necessary for significant electronic conductivity or semiconductivity. Aromatic indolizine derivatives have been explored for their fluorescent properties, which are relevant to optoelectronic devices. chim.itresearchgate.net However, as a saturated aliphatic amine, Indolizine, 6,8-diethyloctahydro-5-pentyl- would not possess these characteristics, and there is no literature suggesting its use as a scaffold for organic electronic materials.

A search of the scientific literature yields no information on the incorporation of Indolizine, 6,8-diethyloctahydro-5-pentyl- into polymers or its use in the creation of advanced functional materials. The synthesis of functional polymers often involves monomers with specific reactive groups (e.g., vinyl groups, hydroxyls, carboxylic acids) that allow for polymerization. While the indolizidine nitrogen could potentially be functionalized, there are no published methods or studies describing the use of this specific compound as a monomer or a functional additive in polymer chemistry.

The design of photoresponsive materials is predicated on incorporating molecular structures that undergo a reversible change upon exposure to light, such as photochromic molecules that can isomerize. These changes in molecular structure lead to a change in the bulk properties of the material. There is no indication in the chemical literature that the Indolizine, 6,8-diethyloctahydro-5-pentyl- scaffold possesses any inherent photoresponsive properties, nor are there any reports on its functionalization to create such materials. Its saturated, aliphatic nature makes it an unlikely candidate for a primary photoresponsive unit, which typically relies on conjugated systems.

Future Research Directions and Uncharted Territories for Indolizine, 6,8 Diethyloctahydro 5 Pentyl

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). almacgroup.comnih.gov Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or unstable intermediates. nih.gov

For a molecule like "Indolizine, 6,8-diethyloctahydro-5-pentyl-", whose synthesis would likely involve multi-step sequences common for alkaloid-like structures, flow chemistry presents a compelling avenue for scalable production. nih.gov The modular nature of flow reactors allows for the telescoping of several reaction steps, minimizing manual handling and purification between stages. almacgroup.com Automated systems can continuously monitor reaction outputs and adjust parameters in real-time to optimize production. The development of a continuous flow process would be a critical step in enabling larger quantities of this compound to be synthesized for further study and potential application. Research in this area would focus on adapting known indolizine (B1195054) synthesis methods, such as reductive cyclization or catalytic hydrogenation of a substituted indolizine precursor, to a continuous flow regime.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Cyclization Step

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | 5 L | 10 mL (Reactor Volume) |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Mixing | Mechanical Stirring (Gradient) | Diffusion-based (Efficient) |

| Reaction Time | 12 hours | 20 minutes (Residence Time) |

| Productivity | ~100 g / 18-hour cycle | ~250 g / 18-hour run |

| Safety | High thermal mass, risk of runaway | Low hold-up volume, enhanced safety |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic routes. Advanced spectroscopic techniques, implemented as Process Analytical Technology (PAT), are invaluable for real-time, in-line monitoring of chemical transformations. mdpi.com For the synthesis of "Indolizine, 6,8-diethyloctahydro-5-pentyl-", techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy could provide unprecedented mechanistic insights.

Raman spectroscopy is particularly well-suited for monitoring reactions in solution with minimal interference from solvents like water. vtt.fispectroscopyonline.com An immersion probe could track the disappearance of starting materials and the appearance of intermediates and the final product by monitoring their characteristic vibrational frequencies in real-time. vtt.fi Similarly, flow-NMR spectroscopy can provide detailed structural information on the species present in the reaction mixture as it flows through the NMR spectrometer. rsc.orgrsc.org This data is crucial for identifying transient intermediates and understanding the precise sequence of bond-forming events, which would be instrumental in optimizing the reaction conditions for constructing the octahydroindolizine (B79230) core with its specific stereochemistry.

Further Development of Computational Predictive Models for Novel Octahydroindolizine Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules before they are ever synthesized. nih.govrsc.org For "Indolizine, 6,8-diethyloctahydro-5-pentyl-" and other novel derivatives, computational models can predict a wide range of characteristics. These include structural parameters (bond lengths, angles), spectroscopic signatures (NMR and IR spectra), and electronic properties (HOMO-LUMO gaps, electrostatic potential maps). psu.edunih.gov

Such predictive models can guide synthetic efforts by assessing the feasibility of proposed reaction pathways and predicting the properties of the resulting molecules. researchgate.net For instance, by calculating the transition state energies for different cyclization pathways, chemists can select the most promising reaction conditions. Furthermore, these models can be used to build Quantitative Structure-Activity Relationship (QSAR) models to predict the potential biological activity or material properties of a library of virtual octahydroindolizine derivatives, thereby prioritizing synthetic targets. nih.govnih.gov

Table 2: Properties of Indolizine Derivatives Predictable via Computational Modeling

| Property | Computational Method | Potential Application |

| 13C and 1H NMR Shifts | DFT (GIAO method) | Structural verification of synthetic products. psu.edu |

| Vibrational Frequencies | DFT | Aiding interpretation of IR/Raman spectra. |

| HOMO/LUMO Energies | DFT/TD-DFT | Predicting electronic properties and reactivity. nih.gov |

| Molecular Electrostatic Potential | DFT | Identifying sites for electrophilic/nucleophilic attack. |

| Solubility Parameters | COSMO-RS | Guiding solvent selection for synthesis and purification. mdpi.com |

Exploration of New Chemical Transformations and Reactivity Modes for Enhanced Molecular Complexity

The field of synthetic organic chemistry is constantly evolving, with new reactions being developed to build molecular complexity more efficiently. researchgate.netrsc.org While classical methods for indolizine synthesis, such as the Chichibabin and Scholtz reactions, are well-established, modern approaches offer greater scope and functional group tolerance. rsc.org Future research could explore the application of these novel transformations to the synthesis of "Indolizine, 6,8-diethyloctahydro-5-pentyl-" and its analogues.

Promising areas include transition-metal-catalyzed C-H activation to functionalize the indolizine core at positions that are difficult to access through classical methods. Radical-based cyclizations and cross-coupling reactions are also gaining prominence for their ability to form complex ring systems under mild conditions. rsc.orgnih.gov By exploring these new reactivity modes, it would be possible to generate a diverse library of analogues based on the "Indolizine, 6,8-diethyloctahydro-5-pentyl-" scaffold, each with unique substituents and potentially novel properties.

Designing Indolizine Scaffolds for Tailored Non-Biological Materials Applications

Beyond their well-documented biological activities, indolizine derivatives possess interesting photophysical properties, such as strong fluorescence, which makes them attractive candidates for materials science applications. derpharmachemica.comrsc.org The conjugated indolizine core can be tuned by substituents to absorb and emit light across the visible spectrum. acs.org This has led to their investigation for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as fluorescent probes for bioimaging. nih.govacs.org

While "Indolizine, 6,8-diethyloctahydro-5-pentyl-" is a saturated system and therefore not fluorescent itself, it serves as a valuable three-dimensional scaffold. The substituents (diethyl and pentyl groups) could be functionalized to attach chromophores or other moieties. Alternatively, the synthetic precursors to this saturated compound, which would be unsaturated indolizine derivatives, could be explored as new materials. Research could focus on synthesizing derivatives with tailored electronic properties, investigating how the substitution pattern influences the fluorescence quantum yield and emission wavelength, and incorporating these novel scaffolds into functional materials and devices. jbclinpharm.org

Table 3: Potential Material Applications for Functionalized Indolizine Scaffolds

| Application Area | Key Property | Relevant Indolizine Type |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Highly fluorescent, conjugated indolizine derivatives. rsc.org |

| Fluorescent Probes | High quantum yield, fluorogenic properties | Indolizines with specific binding groups. acs.orgnih.gov |

| Dye-Sensitized Solar Cells (DSSC) | Strong light absorption, efficient charge transfer | Indolizine-based dyes. rsc.org |

| Advanced Polymers | Rigid 3D scaffold | Functionalized octahydroindolizine cores. |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Indolizine, 6,8-diethyloctahydro-5-pentyl- with high purity?

- Answer : Synthesis protocols should integrate statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent ratios). For example, orthogonal design can systematically evaluate interactions between variables while minimizing experimental runs . Standard protocols, such as those described for structurally similar indolizine derivatives (e.g., refluxing with iodide salts under inert atmospheres), should be adapted and validated using HPLC for purity assessment (>95%) . Computational tools (e.g., quantum chemical calculations) can pre-screen reaction pathways to reduce trial-and-error experimentation .

Q. How can researchers characterize the molecular structure and stereochemistry of this compound?

- Answer : Combine X-ray crystallography for absolute stereochemical determination (as demonstrated in hexahydrothieno-indolizine derivatives ) with multinuclear NMR (e.g., H, C, DEPT-135) to confirm substituent positions and hydrogenation patterns. For dynamic structural insights, employ molecular dynamics simulations to model conformational flexibility under varying solvent conditions . Cross-validate spectroscopic data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Q. What experimental design strategies are effective for optimizing yield in multi-step syntheses?

- Answer : Use factorial design to identify critical factors (e.g., reaction time, reagent stoichiometry) and their interactions. For example, a 2 factorial design can isolate variables affecting yield in alkylation or hydrogenation steps . Post-optimization, apply response surface methodology (RSM) to refine conditions (e.g., solvent polarity gradients) for maximum yield . Process simulation software (e.g., Aspen Plus) can model mass transfer limitations in reactors .

Q. How can computational tools enhance the understanding of this compound’s reactivity?

- Answer : Implement reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential intermediates and transition states . Pair this with density functional theory (DFT) to calculate activation energies for key steps (e.g., ring closure or substituent addition). Validate predictions with in situ FTIR or Raman spectroscopy to monitor reaction progress experimentally .

Q. What statistical methods are suitable for analyzing contradictory data in kinetic studies?

- Answer : Apply multivariate regression analysis to deconvolute competing effects (e.g., temperature vs. catalyst degradation) . For outlier-rich datasets, use robust statistical models (e.g., Huber regression) to minimize bias. Cross-reference kinetic profiles with Arrhenius plots to identify non-linear behavior, and employ Bayesian inference to reconcile discrepancies between experimental and computational rate constants .

Advanced Research Questions

Q. How can researchers resolve conflicting mechanistic hypotheses for substituent-directed regioselectivity in indolizine derivatives?

- Answer : Combine isotopic labeling studies (e.g., C tracing) with ab initio molecular dynamics (AIMD) simulations to track substituent effects on electron density distribution during key transitions . Validate via X-ray absorption spectroscopy (XAS) to probe local electronic environments. Contrast experimental regioselectivity data with frontier molecular orbital (FMO) theory predictions to identify dominant electronic factors .

Q. What strategies address discrepancies between computational predictions and experimental yields in scaled-up syntheses?

- Answer : Perform sensitivity analysis on process variables (e.g., mixing efficiency, heat transfer) using computational fluid dynamics (CFD) to identify scale-up bottlenecks . Integrate high-throughput experimentation (HTE) to empirically test parameter ranges beyond DFT-predicted optima . For systemic contradictions, apply error-cascading models to quantify propagation of uncertainties from computational inputs (e.g., force field inaccuracies) to experimental outputs .

Q. How can membrane-based separation technologies improve purification of this hydrophobic indolizine derivative?

- Answer : Evaluate nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to separate the target compound from byproducts . Optimize solvent-resistant membranes (e.g., polyimide-based) using Hansen solubility parameters to maximize selectivity. Couple with simulated moving bed (SMB) chromatography for continuous purification, leveraging adsorption isotherm data from HPLC .

Q. What advanced analytical techniques quantify degradation pathways under oxidative or thermal stress?

- Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify degradation products. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates formed during oxidation. For thermal degradation, apply thermogravimetric analysis–Fourier transform infrared (TGA-FTIR) coupling to correlate mass loss with volatile byproduct evolution .

Q. How can multi-omics data integration enhance understanding of this compound’s bioactivity?

- Answer : Combine transcriptomic profiling (e.g., RNA-seq of treated cell lines) with metabolomic networks to map downstream biochemical perturbations. Use pathway enrichment analysis (e.g., KEGG, Reactome) to prioritize targets, and validate via surface plasmon resonance (SPR) for binding affinity measurements. Integrate datasets using graph-based machine learning to predict off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.